molecular formula C21H21NO2 B14375853 Propan-2-yl benzyl(naphthalen-1-yl)carbamate CAS No. 88343-37-7

Propan-2-yl benzyl(naphthalen-1-yl)carbamate

Cat. No.: B14375853
CAS No.: 88343-37-7
M. Wt: 319.4 g/mol
InChI Key: WUIBPRDXYZCYJU-UHFFFAOYSA-N
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Description

Isopropyl benzyl(naphthalen-1-yl)carbamate is a compound belonging to the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl benzyl(naphthalen-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of naphthalen-1-ylamine with isopropyl chloroformate and benzyl alcohol under basic conditions. The reaction typically proceeds as follows:

    Step 1: Naphthalen-1-ylamine is reacted with isopropyl chloroformate in the presence of a base such as triethylamine to form the intermediate isopropyl naphthalen-1-ylcarbamate.

    Step 2: The intermediate is then reacted with benzyl alcohol to yield isopropyl benzyl(naphthalen-1-yl)carbamate.

Industrial Production Methods

Industrial production of isopropyl benzyl(naphthalen-1-yl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl benzyl(naphthalen-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthalen-1-yl carbamate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropyl or benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Naphthalen-1-yl carbamate derivatives.

    Reduction: Naphthalen-1-ylamine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of isopropyl benzyl(naphthalen-1-yl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl benzylcarbamate
  • Naphthalen-1-yl carbamate
  • Benzyl naphthalen-1-ylcarbamate

Uniqueness

Isopropyl benzyl(naphthalen-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications.

Properties

CAS No.

88343-37-7

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

propan-2-yl N-benzyl-N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C21H21NO2/c1-16(2)24-21(23)22(15-17-9-4-3-5-10-17)20-14-8-12-18-11-6-7-13-19(18)20/h3-14,16H,15H2,1-2H3

InChI Key

WUIBPRDXYZCYJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N(CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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